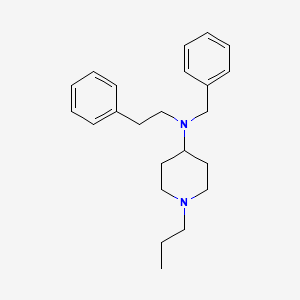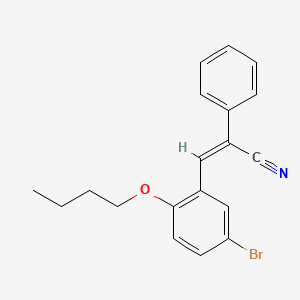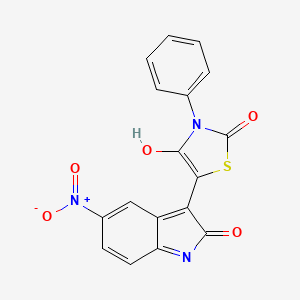![molecular formula C14H23NO2 B5223495 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of arachidonic acid, which is a fatty acid found in the brain and other tissues. AM404 has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol exerts its effects through multiple mechanisms of action, including inhibition of endocannabinoid reuptake, modulation of TRPV1 channels, and inhibition of cyclooxygenase-2 (COX-2) activity. By inhibiting endocannabinoid reuptake, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol increases the levels of anandamide in the brain, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol also modulates TRPV1 channels, which are involved in pain perception and inflammation. Finally, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol inhibits COX-2 activity, which can reduce the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to design experiments that can specifically target the effects of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol on various biological processes. However, one limitation of using 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol. One area of interest is the development of more potent and selective analogs of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol that can target specific biological processes. Another area of interest is the investigation of the effects of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is a need for further research on the safety and toxicity of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in order to fully understand its potential as a therapeutic agent.
Synthesis Methods
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol can be synthesized through a multi-step process involving the reaction of arachidonic acid with ethanolamine and 3-methylphenol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In preclinical studies, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have analgesic effects by inhibiting the reuptake of the endocannabinoid anandamide, which is involved in pain regulation. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[5-(3-methylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13-6-5-7-14(12-13)17-11-4-2-3-8-15-9-10-16/h5-7,12,15-16H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVLGVUFWVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)


![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)

![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)

![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)

![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)